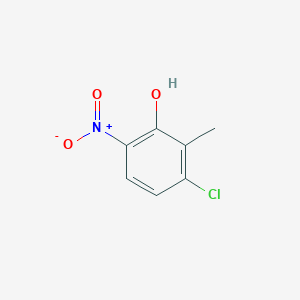

3-Chloro-2-methyl-6-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Chloro-2-methyl-6-nitrophenol” is a chemical compound that is used in the synthesis of nitrotoluene . It is also used as an intermediate in the production of chlorinated phenols . The chlorination can be achieved by reacting 2,4-dichloro-3-methylphenol with hydrochloric acid and chlorine gas .

Synthesis Analysis

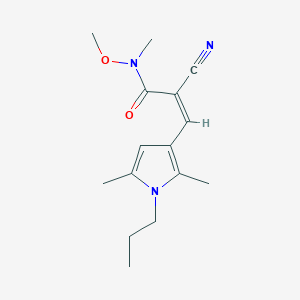

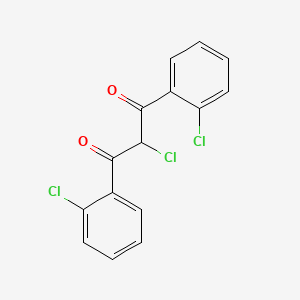

The synthesis of “3-Chloro-2-methyl-6-nitrophenol” can be achieved by KOH/H2O hydrolysis of a product mixture obtained from chlorination of p-nitrotoluene in the presence of a phase transfer catalyst . A 95–99% yield of 2 based on 2,3,6-trichloro-4-nitrotoluene, 4 (major chlorination product) was achieved in >95% purity .Molecular Structure Analysis

The molecular formula of “3-Chloro-2-methyl-6-nitrophenol” is C7H6ClNO3 . The average mass is 187.580 Da and the monoisotopic mass is 187.003616 Da .Aplicaciones Científicas De Investigación

- Quantitative Structure-Toxicity Relationships (QSTR) studies have employed 3-Chloro-2-methyl-6-nitrophenol to evaluate its toxicity. Researchers use computational models to predict toxicity based on molecular structure, aiding in risk assessment and environmental impact studies .

- The compound’s nitrophenol moiety suggests potential use as a building block for designing novel pesticides or herbicides. Researchers investigate its effects on pests, weeds, and non-target organisms .

- Some studies explore the antibacterial activity of 3-Chloro-2-methyl-6-nitrophenol. Investigating its mechanism of action and potential applications in antimicrobial formulations could be valuable .

- Researchers use 3-Chloro-2-methyl-6-nitrophenol as a reference standard in analytical methods. Its UV-Vis absorption spectrum and other spectroscopic properties aid in identifying and quantifying related compounds .

- Monitoring water quality and pollution levels often involves detecting trace organic pollutants. Researchers might use 3-Chloro-2-methyl-6-nitrophenol as a model compound to develop sensitive detection methods .

Toxicology and Ecotoxicology

Pesticide and Herbicide Research

Antibacterial Properties

Analytical Chemistry

Environmental Monitoring

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as phenols and nitrophenols are known to interact with various enzymes and proteins within microbial cells .

Mode of Action

For instance, PnpA, a monooxygenase, can catalyze the monooxygenation of 3M4NP to MBQ . PnpB, a 1,4-benzoquinone reductase, can catalyze the reduction of MBQ to MHQ .

Biochemical Pathways

strain SJ98 via a pathway involving several enzymes including PnpA, PnpB, PnpCD, PnpE, and PnpF .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methyl-6-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

3-chloro-2-methyl-6-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIHQZQXLANCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methyl-6-nitrophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2477311.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2477312.png)

![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2477319.png)

![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)

![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)